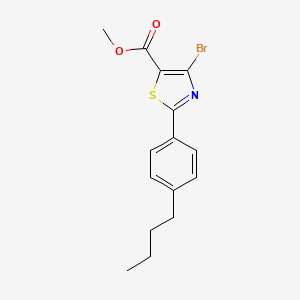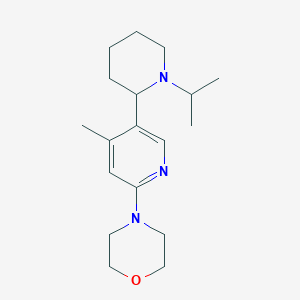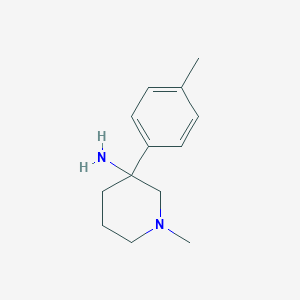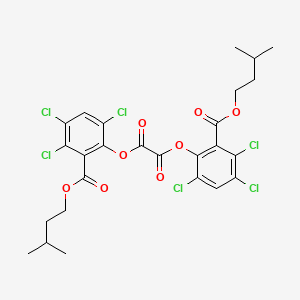
Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-methylquinoline and ethyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the methyl group at the 2-position.
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate: Has a bromo group instead of a chloro group.
Ethyl 2-(6-chloro-2-methyl-4-hydroxyquinolin-1(4H)-yl)acetate: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups, along with the ester functionality, provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C14H14ClNO3 |
|---|---|
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H14ClNO3/c1-3-19-14(18)8-16-9(2)6-13(17)11-7-10(15)4-5-12(11)16/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
BPTGOIMEXHWQSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)









